Product packaging for Ethyl 5-chloro-2-hydroxynicotinate(Cat. No.:CAS No. 1214366-84-3)

Ethyl 5-chloro-2-hydroxynicotinate

Cat. No.: B578153
CAS No.: 1214366-84-3
M. Wt: 201.606
InChI Key: OKSFSCYAZXUNNP-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Carboxylic Acid Derivatives in Chemical Research

Pyridine carboxylic acid derivatives are a class of organic compounds that are of significant interest in various fields of chemical research, including medicinal chemistry, agrochemicals, and material science. ontosight.aiontosight.ai These compounds are characterized by a pyridine ring substituted with at least one carboxylic acid group. The nitrogen atom in the pyridine ring and the carboxylic acid group provide sites for various chemical modifications, allowing for the synthesis of a wide array of derivatives with diverse properties. nih.gov

The three basic isomers of pyridine carboxylic acid are picolinic acid, nicotinic acid, and isonicotinic acid, which have been the foundation for the development of numerous therapeutic agents. nih.gov The versatility of these structures allows for the introduction of different functional groups, leading to compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.airesearchgate.net

Significance of Halogenated and Hydroxylated Nicotinates in Medicinal Chemistry and Organic Synthesis

The introduction of halogen and hydroxyl groups onto the nicotinate (B505614) scaffold significantly influences the compound's physicochemical properties and biological activity. Halogenation, for instance, can enhance a molecule's lipophilicity and membrane permeability, which can be crucial for its absorption and distribution in biological systems. nih.gov Chlorine, in particular, can act as a halogen bond donor, potentially improving the binding affinity of a molecule to its biological target. nih.govpharmaexcipients.com

Hydroxylation, on the other hand, can increase a compound's hydrophilicity and provide an additional site for hydrogen bonding, which can also impact its interaction with biological targets. In organic synthesis, these functional groups serve as versatile handles for further chemical transformations. For example, a chloro group can be a leaving group in nucleophilic substitution reactions, while a hydroxyl group can be oxidized or otherwise modified. This makes halogenated and hydroxylated nicotinates valuable intermediates in the synthesis of more complex molecules.

Structural Features and Nomenclature of Ethyl 5-chloro-2-hydroxynicotinate

This compound is a pyridine derivative with the chemical formula C8H8ClNO3. fluorochem.co.uksynquestlabs.com Its structure consists of a pyridine ring with several key substituents that define its chemical identity and reactivity.

Substituent Position on Pyridine Ring
Ethyl Ester Group3
Chloro Group5
Hydroxyl Group2

The systematic IUPAC name for this compound is ethyl 5-chloro-2-hydroxypyridine-3-carboxylate. chemenu.com It is important to note that this compound can exhibit tautomerism, existing in equilibrium between the hydroxyl form and the corresponding 2-pyridone form.

Key Structural Identifiers:

CAS Number: 1214366-84-3 synquestlabs.comchemenu.com

Molecular Weight: 201.61 g/mol synquestlabs.comchemenu.com

InChI Key: OTTDQIQTIYCXSM-UHFFFAOYSA-N fluorochem.co.uk

Broader Research Landscape of Nicotinate Ester Analogues

The study of nicotinate ester analogues is an active area of research, driven by the quest for new therapeutic agents and novel synthetic methodologies. nih.gov Researchers are exploring a wide range of structural modifications to the nicotinate core to understand structure-activity relationships and to develop compounds with improved efficacy and selectivity. nih.gov

For example, the synthesis of conformationally restricted analogues of nicotine, which often involves nicotinate intermediates, is being investigated to develop new ligands for nicotinic acetylcholine (B1216132) receptors. nih.gov Furthermore, the development of novel synthetic methods, such as those for the late-stage conjugation of nicotinates to other bioactive molecules, is expanding the accessible chemical space for drug discovery. nih.gov The investigation of various nicotinate derivatives, including those with different halogen and alkyl substituents, contributes to a deeper understanding of their potential applications in medicinal chemistry. glpbio.com

Scope and Research Objectives for Academic Investigations of this compound

Academic investigations into this compound are primarily focused on its utility as a building block in organic synthesis and its potential as a scaffold for the development of new biologically active compounds. The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile starting material.

Primary Research Objectives:

Synthetic Methodology Development: Exploring new and efficient synthetic routes to this compound and its derivatives.

Intermediate for Complex Molecules: Utilizing the compound as a key intermediate in the synthesis of more complex heterocyclic compounds and potential pharmaceutical agents.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the structure of this compound affect its chemical reactivity and biological properties.

Biochemical Probes: Using the compound and its analogues as tools to study biological processes and enzyme mechanisms. For instance, a similar compound, 5-chloro-6-hydroxynicotinate, has been used to study bacterial nicotinic acid degradation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO3 B578153 Ethyl 5-chloro-2-hydroxynicotinate CAS No. 1214366-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-chloro-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-8(12)6-3-5(9)4-10-7(6)11/h3-4H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSFSCYAZXUNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 5 Chloro 2 Hydroxynicotinate and Analogues

Established Synthetic Pathways to Nicotinate (B505614) Esters

The formation of the core nicotinate ester structure is a fundamental step. Several classical and modern methods are available for this purpose.

One of the most well-known methods for synthesizing substituted pyridines is the Hantzsch pyridine (B92270) synthesis . This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgyoutube.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org While highly versatile for creating symmetrically substituted pyridine-3,5-dicarboxylates, modifications are necessary to achieve the specific substitution pattern of the target molecule. rsc.org

Another significant approach is the Bohlmann-Rahtz pyridine synthesis . This two-step process begins with the condensation of an enamine with an ethynylketone to yield an aminodiene intermediate. organic-chemistry.orgwikipedia.org This intermediate then undergoes a heat-induced cyclodehydration to form a 2,3,6-trisubstituted pyridine. organic-chemistry.orgjk-sci.com This method offers a high degree of regioselectivity and has been the foundation for many developments in nicotinate synthesis. researchgate.net

The Guareschi-Thorpe condensation provides a route to 2-pyridone derivatives. This reaction involves the condensation of a β-keto ester with a cyanoacetamide in the presence of a base. The resulting pyridone can then be further functionalized.

Strategies for Regioselective Halogenation on the Pyridine Ring

Introducing a chlorine atom at the 5-position of the pyridine ring requires a regioselective halogenation strategy. The electronic nature of the pyridine ring, being electron-deficient, makes electrophilic aromatic substitution challenging and often requires harsh conditions. nih.gov

For 2-hydroxypyridines, the hydroxyl group directs incoming electrophiles. The halogenation of pyridine N-oxides is a common strategy to achieve 2- and 4-substitution. researchgate.net Activation of the N-oxide with an electrophilic agent increases the electrophilicity of the ring, allowing for the addition of halide anions. researchgate.net

Recent advancements have focused on developing methods for site-selective halogenation. One approach involves the use of designed heterocyclic phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by a halide. nih.govchemrxiv.org Another strategy utilizes the temporary transformation of pyridines into reactive Zincke imine intermediates, which can then undergo highly regioselective halogenation at the 3-position. alfa-chemistry.comchemrxiv.org

Approaches for Introducing Hydroxyl Functionality into Pyridine Systems

The introduction of a hydroxyl group, particularly at the 2-position, is a key transformation. 2-Hydroxypyridines exist in tautomeric equilibrium with their 2-pyridone form, which is often the more stable isomer.

One common method for synthesizing 2-hydroxypyridines is through the cyclization of appropriate acyclic precursors. For instance, multicomponent reactions involving ketones, alkenes, and ammonium acetate under solvent-free conditions can yield 4,6-diaryl-3-cyano-2-pyridones. mdpi.com

Another approach involves the oxidation of the parent pyridine. The oxidation of the nitrogen atom to form a pyridine N-oxide is a common first step. acs.org Subsequent photochemical rearrangement of the pyridine N-oxide can lead to the formation of 3-hydroxypyridines. acs.org For the synthesis of 2-hydroxypyridine-N-oxide, the catalytic oxidation of 2-hydroxypyridine (B17775) with hydrogen peroxide has been developed into a continuous flow process. acs.orgacs.org

Furthermore, biocatalytic methods using nicotinate dehydrogenase (NDHase) have been explored for the specific hydroxylation of nicotinic acid derivatives at the 6-position. jmb.or.krnih.gov This enzymatic approach offers a green and highly selective alternative to traditional chemical methods. jmb.or.kr

Esterification Techniques for Carboxylic Acid Precursors

The final or an intermediate step in the synthesis of ethyl 5-chloro-2-hydroxynicotinate is the esterification of the corresponding carboxylic acid precursor, 5-chloro-2-hydroxynicotinic acid.

The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.comgoogleapis.com This is an equilibrium-driven reaction, and removal of water is necessary to drive it to completion.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with the alcohol. For instance, nicotinic acid can be converted to nicotinoyl chloride hydrochloride. google.com

Transesterification is another viable method, where an existing ester of nicotinic acid (e.g., methyl nicotinate) is reacted with the desired alcohol (menthol in a reported case) in the presence of a catalyst. googleapis.com

For more sensitive substrates, milder esterification methods can be employed. These include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov

Multi-Component Reactions in Nicotinate Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials, which aligns with the principles of green chemistry. ijarsct.co.innih.gov

The Hantzsch pyridine synthesis , as mentioned earlier, is a prime example of an MCR used for pyridine synthesis. wikipedia.orgyoutube.com While the classical Hantzsch reaction produces symmetrical 1,4-dihydropyridines, modifications have been developed to synthesize unsymmetrical derivatives. researchgate.net

The Bohlmann-Rahtz synthesis can also be adapted into a one-pot, three-component reaction by generating the required enamine in situ from ammonium acetate. organic-chemistry.orgjk-sci.com This avoids the need to isolate the often unstable enamine intermediate.

Ionic liquids have been investigated as environmentally friendly solvents and catalysts for the multicomponent synthesis of pyridines, often leading to improved yields, higher selectivity, and milder reaction conditions. researchgate.net

Catalytic Systems and Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on the development of catalytic systems and the adherence to green chemistry principles to create more sustainable and environmentally friendly processes.

Catalysis is a cornerstone of green chemistry. biosynce.com In the context of nicotinate synthesis, transition metal catalysts, such as those based on copper and palladium, are employed for various transformations. For example, a copper-catalyzed intermolecular [3+3] annulation reaction has been developed for the synthesis of nicotinate derivatives. bohrium.com Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of halopyridines. rsc.orguni-rostock.de Biocatalysts, like enzymes, offer a highly selective and sustainable alternative for specific reactions, such as the hydroxylation of the pyridine ring. jmb.or.krnumberanalytics.com

Green chemistry principles focus on minimizing waste, reducing energy consumption, and using less hazardous substances. ijarsct.co.in This can be achieved through several strategies:

Atom Economy: Multi-component reactions are inherently more atom-economical than multi-step linear syntheses. wikipedia.org

Safer Solvents and Reagents: The use of water or ionic liquids as reaction solvents is a greener alternative to volatile organic compounds. wikipedia.orgresearchgate.net Employing milder chlorinating agents like N-chlorosuccinimide (NCS) instead of chlorine gas reduces toxicity. ijarsct.co.in

Energy Efficiency: Microwave-assisted synthesis and the use of catalysts can significantly reduce reaction times and energy consumption. ijarsct.co.innih.gov

Advanced Synthetic Strategies for Complex Derivatization

Once the core structure of this compound is assembled, further derivatization can be achieved through advanced synthetic strategies to create a library of related compounds.

The presence of a chloro substituent on the pyridine ring makes it an excellent handle for palladium-catalyzed cross-coupling reactions . These reactions allow for the introduction of a wide range of substituents at the 5-position.

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with a boronic acid or ester to form a new carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or alkyl groups. uni-rostock.deacs.org

Sonogashira Coupling: This reaction introduces an alkyne substituent by coupling the chloropyridine with a terminal alkyne. rsc.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond, allowing for the introduction of various amine functionalities. rsc.org

The hydroxyl group can also be a site for further modification. It can be alkylated or acylated to introduce different ether or ester functionalities. The inherent reactivity of the pyridine ring also allows for further functionalization at other positions, although this may require specific directing groups or activation strategies. researchgate.netchemrxiv.org

Chemical Reactivity and Mechanistic Transformations of Ethyl 5 Chloro 2 Hydroxynicotinate

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Chlorinated Pyridine (B92270) Moiety

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, reaction with various amines can lead to the synthesis of a range of 5-amino-2-hydroxynicotinic acid derivatives. youtube.com The reaction conditions for SNAr on chloropyridines often involve elevated temperatures and may be catalyzed by Lewis acids or transition metals to enhance the reaction rate and yield. researchgate.netacs.org Mechanistic studies suggest that these reactions proceed through a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the chlorine atom, forming a negatively charged intermediate, which then expels the chloride ion to restore aromaticity. youtube.comrsc.org

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on Chloropyridines
NucleophileProduct TypeGeneral Conditions
Amines (R-NH2)5-Amino-2-hydroxynicotinatesHeating, often with a base or catalyst
Alkoxides (R-O-)5-Alkoxy-2-hydroxynicotinatesBase (e.g., NaH) in an aprotic solvent
Thiolates (R-S-)5-Thioether-2-hydroxynicotinatesBase (e.g., NaH) in an aprotic solvent

Reactions Involving the Hydroxyl Group: Alkylation, Acylation, and Condensation

The hydroxyl group at the C2 position of the pyridine ring is a key site for various chemical modifications, including alkylation, acylation, and condensation reactions.

Alkylation: The hydroxyl group can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. This reaction leads to the formation of the corresponding 2-alkoxy-5-chloronicotinate derivatives. However, a common challenge in the alkylation of 2-hydroxypyridines is the potential for competitive N-alkylation of the pyridone tautomer. nih.gov The choice of solvent and base can influence the O- versus N-alkylation selectivity.

Acylation: Acylation of the hydroxyl group can be achieved using acylating agents like acid chlorides or anhydrides. This reaction typically proceeds smoothly to yield 2-acyloxy-5-chloronicotinate esters. These acylated products can serve as valuable intermediates in further synthetic transformations.

Condensation: The hydroxyl group, particularly in its pyridone tautomeric form, can participate in condensation reactions. For instance, multicomponent reactions involving the condensation of 2-hydroxypyridines with aldehydes and other reagents have been developed for the synthesis of more complex heterocyclic systems. mdpi.comsciforum.net These reactions often proceed under solvent-free or green chemistry conditions. mdpi.comsciforum.net

Reactivity of the Ester Functionality: Hydrolysis, Transesterification, and Reduction

The ethyl ester group in ethyl 5-chloro-2-hydroxynicotinate can undergo a variety of transformations characteristic of carboxylic acid esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-chloro-2-hydroxynicotinic acid, under either acidic or basic conditions. Basic hydrolysis, using a base like sodium hydroxide, is a common method.

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups through transesterification. This reaction is typically catalyzed by either an acid or a base and involves reacting the ethyl ester with an excess of another alcohol. googleapis.comwipo.int For example, lipase-catalyzed transesterification has been used for the synthesis of various vitamin esters. nih.gov

Reduction: The ester functionality can be reduced to a primary alcohol, yielding (5-chloro-2-hydroxypyridin-3-yl)methanol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in combination with an activating agent or under specific conditions, as NaBH4 alone is generally a mild reducing agent for esters. scholarsresearchlibrary.com Methods for the reduction of ethyl nicotinate (B505614) to the corresponding alcohol have been developed, including catalytic hydrogenation. rsc.orgresearchgate.netresearchgate.netacs.org

Table 2: Reactivity of the Ester Functionality
ReactionReagentsProduct
HydrolysisH+/H2O or OH-/H2O5-chloro-2-hydroxynicotinic acid
TransesterificationR-OH, acid or base catalystAlkyl 5-chloro-2-hydroxynicotinate
ReductionLiAlH4 or NaBH4/activator(5-chloro-2-hydroxypyridin-3-yl)methanol

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. gcwgandhinagar.com The presence of a hydroxyl group (an electron-donating group) at the 2-position, however, can activate the pyridine ring towards electrophilic attack. Conversely, the chloro and ester groups are electron-withdrawing and further deactivate the ring.

The directing effect of the hydroxyl group would favor substitution at the positions ortho and para to it. Therefore, electrophilic attack is most likely to occur at the C3 or C5 position. However, since the C5 position is already substituted with a chlorine atom, electrophilic substitution would likely occur at the C3 or potentially the C4 or C6 positions, depending on the reaction conditions and the nature of the electrophile. Nitration of substituted pyridines, for instance, has been studied and the position of substitution is highly dependent on the existing substituents and whether the reaction occurs on the free base or the protonated form. rsc.orgrsc.orgnjit.edugoogleapis.comdissertationtopic.net Studies on 3-hydroxypyridine (B118123) show that it undergoes electrophilic substitution more readily than pyridine itself. chegg.com

Cycloaddition Reactions and Heterocyclic Annulation Strategies

The pyridine ring, particularly in its pyridone tautomeric form, can participate as a diene in Diels-Alder reactions. These [4+2] cycloaddition reactions provide a powerful tool for the synthesis of bicyclic nitrogen-containing heterocycles. nih.govimperial.ac.ukrsc.orgacs.org The reactivity of pyridones in cycloadditions is influenced by the substituents on the ring.

Furthermore, this compound can be a precursor for various heterocyclic annulation strategies. The reactive sites on the molecule can be utilized to build new rings onto the existing pyridine framework, leading to the synthesis of more complex polycyclic systems. Transition metal-catalyzed [2+2+2] cycloadditions are another powerful method for constructing pyridine rings and can be applied in strategies involving derivatives of this compound. nih.gov

Tautomerism and Isomerization Studies of Hydroxynicotinates

A key feature of 2-hydroxypyridines, including this compound, is their existence in tautomeric equilibrium with their corresponding 2-pyridone form. chemtube3d.comwikipedia.org This lactam-lactim tautomerism is a well-studied phenomenon and the position of the equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the substituents on the ring. wikipedia.orgresearchgate.netnih.gov

In non-polar solvents, the 2-hydroxypyridine (B17775) (enol) form is often favored, while in polar solvents and in the solid state, the 2-pyridone (keto) form predominates due to intermolecular hydrogen bonding. chemtube3d.comwikipedia.org Computational studies have been employed to investigate the energetics of this tautomeric equilibrium. nih.govumons.ac.bemdpi.comaip.orgacs.orgresearchgate.net The presence of both tautomers provides different reactive pathways, as the hydroxyl group and the amide-like functionality of the pyridone exhibit distinct chemical behaviors.

Table 3: Factors Influencing the Tautomeric Equilibrium of 2-Hydroxypyridines
FactorFavors 2-Hydroxypyridine (Enol) FormFavors 2-Pyridone (Keto) Form
Solvent PolarityNon-polar solventsPolar solvents (e.g., water, alcohols) wikipedia.org
Physical StateGas phase nih.govSolid state wikipedia.org
Intermolecular Interactions-Hydrogen bonding chemtube3d.com

Mechanistic Investigations of Key Transformations

The mechanisms of several key reactions involving this compound and related compounds have been the subject of detailed investigation.

Nucleophilic Aromatic Substitution (SNAr): The mechanism of SNAr on chloropyridines is generally accepted to proceed via a Meisenheimer-type intermediate. vaia.com Kinetic studies and computational modeling have been used to understand the factors influencing the reaction rate, such as the nature of the nucleophile, the solvent, and the presence of catalysts. rsc.orgtue.nl For instance, Lewis acid catalysis is thought to proceed by coordination of the Lewis acid to the pyridine nitrogen, which increases the electrophilicity of the ring and facilitates nucleophilic attack. researchgate.net

Tautomerization: The mechanism of tautomerization between 2-hydroxypyridine and 2-pyridone has been studied both experimentally and computationally. nih.govaip.org The direct intramolecular proton transfer has a high energy barrier. umons.ac.be Instead, the tautomerization is often facilitated by solvent molecules or occurs via a self-catalyzed pathway involving a dimeric intermediate with a double proton transfer. wikipedia.org

Electrophilic Aromatic Substitution: The mechanism of electrophilic substitution on activated pyridines, such as hydroxypyridines, is analogous to that of other activated aromatic systems. The hydroxyl group directs the electrophile to the ortho and para positions. Kinetic studies on the nitration of hydroxypyridines have provided insights into the reactive species (free base vs. conjugate acid) and the rate-determining step. rsc.orgrsc.org

Derivatization Strategies and Scaffold Utility of Ethyl 5 Chloro 2 Hydroxynicotinate

Functionalization of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of ethyl 5-chloro-2-hydroxynicotinate, despite being part of an electron-deficient aromatic system, can be targeted for functionalization. beilstein-journals.org One common strategy involves its conversion to a pyridinium (B92312) salt. For instance, the nitrogen atom can react with alkylating agents, such as alkyl triflates, to form quaternary pyridinium salts. This transformation introduces a positive charge and alters the electronic properties of the ring, which can be a key step in certain synthetic pathways, such as intramolecular cycloadditions for building complex molecular architectures. mdpi.com

Another potential functionalization is N-oxidation. Whole-cell biocatalysts, such as those from Burkholderia species, have been shown to effectively convert various pyridine derivatives into their corresponding N-oxides. nih.gov This enzymatic approach offers a regioselective and environmentally benign alternative to chemical oxidation methods. The resulting N-oxide can then serve as an intermediate for further reactions, including C-H functionalization at the C2 position. beilstein-journals.org

Table 1: Examples of Pyridine Nitrogen Functionalization This table is illustrative and based on established chemical principles for pyridine derivatives.

Reaction Type Reagent/Condition Product Type
N-Alkylation Alkyl triflate (e.g., R-OTf) N-Alkyl pyridinium salt

Introduction of Diverse Substituents via Cross-Coupling Reactions

The chloro-substituent at the C5 position of this compound is a prime handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds on halogenated pyridine rings. wuxibiology.comscirp.org

Common cross-coupling strategies applicable to this scaffold include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Thioetherification: Reaction with thiols to generate C-S bonds, which can be facilitated by nickel and visible light photoredox catalysis. uni-regensburg.de

These reactions allow for the systematic modification of the C5 position, enabling the synthesis of a wide array of derivatives from a single, readily available precursor. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity, especially given the multiple functional groups on the molecule. wuxibiology.comnih.gov

Table 2: Potential Cross-Coupling Reactions at the C5-Position This table illustrates potential transformations based on standard cross-coupling methodologies.

Coupling Reaction Coupling Partner Catalyst System (Example) Resulting Substituent at C5
Suzuki Arylboronic acid (Ar-B(OH)₂) Pd(PPh₃)₄ / Base Aryl
Sonogashira Terminal alkyne (R-C≡CH) PdCl₂(PPh₃)₂ / CuI / Base Alkynyl
Buchwald-Hartwig Amine (R₂NH) Pd₂(dba)₃ / Ligand / Base Amino (NR₂)

Design and Synthesis of Fused Heterocyclic Systems Utilizing the Nicotinate (B505614) Core

The functional groups of this compound make it an excellent building block for constructing fused heterocyclic systems. airo.co.in The vicinal hydroxyl and ester groups, along with the chloro substituent, can participate in various cyclization reactions to form bicyclic and polycyclic structures. These fused systems are prevalent in pharmacologically active compounds. uou.ac.inresearchgate.net

For example, nicotinate derivatives can be used to synthesize thieno[2,3-b]pyridines. researchgate.net In a potential pathway, the hydroxyl group could be converted to a better leaving group, followed by reaction with a sulfur nucleophile and subsequent intramolecular cyclization. Similarly, the synthesis of pyrido[2,3-d]pyrimidines can be achieved by first reacting the amino group of a related 2-aminonicotinate with reagents like dimethylformamide dimethylacetal (DMF-DMA), followed by cyclization with ammonia (B1221849) or other nucleophiles. researchgate.netnih.gov These strategies demonstrate how the nicotinate core can be elaborated into more complex heterocyclic scaffolds.

Table 3: Representative Fused Heterocyclic Systems Derived from Nicotinate Scaffolds

Fused System Description Synthetic Precursor Type
Thieno[2,3-b]pyridine A pyridine ring fused with a thiophene (B33073) ring. Thio-substituted ethyl nicotinate derivatives. researchgate.net
Pyrido[2,3-d]pyrimidine A pyridine ring fused with a pyrimidine (B1678525) ring. 2-Amino-azonicotinates. nih.gov

Role as a Precursor in the Synthesis of Biologically Relevant Scaffolds

Nicotinic acid and its derivatives, including this compound, are fundamental precursors in the synthesis of numerous biologically active molecules. nih.gov The pyridine motif is a key pharmacophore found in drugs targeting a wide range of conditions. nih.govrsc.org

Derivatives synthesized from this scaffold have shown potential in various therapeutic areas:

Antimicrobial Agents: Novel 2-amino-5-arylazonicotinate derivatives have been synthesized and shown to possess significant antimicrobial activity. nih.gov

Antifungal Agents: Libraries of nicotinamide (B372718) derivatives have been developed and screened, leading to the discovery of potent antifungal compounds that disrupt the fungal cell wall. mdpi.com

Anticancer Agents: Pyridine derivatives bearing a pentose (B10789219) moiety, synthesized from nicotinate precursors, have been evaluated for their anticancer properties. nih.gov

Biochemical Tools: Ethyl 5-chloro-6-hydroxynicotinate has been used in biochemical studies to understand bacterial metabolic pathways, specifically the action of 6-hydroxynicotinate 3-monooxygenase.

The ability to readily modify the this compound core allows chemists to fine-tune the steric and electronic properties of the molecule, optimizing its interaction with biological targets.

Table 4: Biologically Relevant Scaffolds from Nicotinate Precursors

Scaffold Class Biological Relevance Reference
Nicotinamide Derivatives Antifungal mdpi.com
2-Amino-5-arylazonicotinates Antimicrobial nih.gov
Pyridine-pentose hybrids Anticancer nih.gov

Development of Libraries of Nicotinate Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to modern drug discovery, involving the synthesis and biological evaluation of a series of related compounds to understand how specific structural features impact activity. This compound is an ideal starting scaffold for creating such compound libraries due to its multiple points for diversification. ontosight.ai

By systematically varying the substituents at the chloro, hydroxyl, and ester positions, researchers can probe the chemical space around the nicotinate core. For example, a library can be generated by:

Varying the C5-substituent: Using various cross-coupling reactions to introduce a range of aromatic, aliphatic, and functionalized groups.

Modifying the C2-hydroxyl group: Converting the hydroxyl into ethers or esters of different sizes.

Altering the C3-ester: Hydrolyzing the ester to the carboxylic acid and then forming a library of amides by coupling with diverse amines.

This systematic approach was successfully used to explore the SAR of nicotinamide derivatives as antifungal agents, revealing that the position of certain substituents was critical for activity. mdpi.com Similarly, SAR studies on a library of NAD synthetase inhibitors helped identify the key interactions necessary for enzyme inhibition and antibacterial activity. acs.org

Table 5: Strategy for Building a Nicotinate-Based Library for SAR Studies

Position on Scaffold Modification Strategy Example Reagents Purpose of Modification
C5 (from Chloro) Suzuki Coupling Diverse arylboronic acids Explore impact of aromatic substituents.
C2 (Hydroxyl) O-Alkylation Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) Investigate influence of ether size and type.

Computational and Theoretical Investigations of Ethyl 5 Chloro 2 Hydroxynicotinate

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental in elucidating the electronic structure of Ethyl 5-chloro-2-hydroxynicotinate. Density Functional Theory (DFT) is a widely employed method for this purpose, offering a balance between accuracy and computational cost. nrel.govijesit.com Calculations are typically performed using functionals like B3LYP in combination with basis sets such as 6-311++G(d,p) to optimize the molecular geometry and compute various electronic properties. ijesit.com

These calculations provide detailed information about the distribution of electron density, which is critical for understanding the molecule's behavior. Properties such as Mulliken charges and spin densities can be determined, revealing insights into the electrostatic potential and radical character at different atomic sites. nrel.gov

For investigating the molecule's response to electromagnetic radiation and its photophysical properties, Time-Dependent DFT (TD-DFT) is utilized. rsc.orgscience.govscience.gov This method is instrumental in calculating the excited state energies, which allows for the prediction and interpretation of the UV-Visible absorption spectrum. rsc.org By analyzing the electronic transitions, researchers can identify the nature of these excitations, such as π-to-π* transitions, which are characteristic of aromatic systems. nih.gov

Table 1: Example of Calculated Electronic Properties for a Heterocyclic Compound using DFT This table presents illustrative data for a related compound to demonstrate the output of DFT calculations.

Parameter Calculated Value Method
Total Energy Low (qualitative) DFT/B3LYP
Dipole Moment ~3.5 D DFT/B3LYP
Mulliken Charge on N -0.5 e DFT/B3LYP

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies of these orbitals and the gap between them are crucial descriptors of a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net

The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). mdpi.com A small HOMO-LUMO energy gap generally indicates that a molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.govresearchgate.net For instance, studies on similar heterocyclic compounds have shown that a small energy gap correlates with higher reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical potential (µ), chemical hardness (η), and softness (S). mdpi.com These parameters provide a quantitative measure of the molecule's reactivity and are invaluable for predicting its behavior in chemical reactions.

Table 2: Example HOMO-LUMO Data and Reactivity Descriptors Illustrative data based on calculations for similar molecular structures.

Parameter Value (eV) Formula
EHOMO -6.5 -
ELUMO -2.4 -
Energy Gap (ΔE) 4.1 ELUMO - EHOMO
Ionization Potential (I) 6.5 -EHOMO
Electron Affinity (A) 2.4 -ELUMO
Chemical Hardness (η) 2.05 (I - A) / 2
Chemical Softness (S) 0.49 1 / (2η)

Theoretical Studies of Reaction Mechanisms and Transition State Geometries

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most probable reaction pathways.

DFT calculations are used to locate and characterize the geometries of transition states—the high-energy structures that connect reactants to products. The energy of these transition states (activation energy) determines the rate of the reaction. For example, in nucleophilic substitution reactions, DFT can be used to calculate transition state energies to predict whether a reaction will occur at the hydroxyl or chloro group.

Furthermore, theoretical potential energy curves can be computed to study dynamic processes like isomerization. rsc.org These curves illustrate the energy changes as the molecule's geometry is altered along a specific reaction coordinate, revealing the energy barriers that must be overcome for the reaction to proceed. rsc.org While specific studies on this compound are not widely published, methodologies applied to similar molecules, such as ethyl 2-chloro-2-(hydroxyimino)acetate, demonstrate the utility of these approaches in elucidating reaction mechanisms. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility and interactions with its environment. mdpi.com

MD is particularly useful for conformational analysis, exploring the different shapes the molecule can adopt and their relative stabilities. It can also shed light on intermolecular interactions, such as those with solvent molecules. By simulating the molecule in different solvents, one can understand how the solvent influences reaction pathways and stabilizes different conformations or reaction intermediates.

The analysis of MD trajectories can also provide detailed information on specific non-covalent interactions, such as hydrogen bonds. The use of radial distribution functions (RDFs) can quantify the presence and strength of intramolecular hydrogen bonds, which can play a significant role in stabilizing the molecule's structure.

Molecular Docking Methodologies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. ajchem-a.com This method is central to drug discovery and involves predicting the preferred orientation of the ligand in the binding site and estimating the strength of the interaction, often expressed as a binding affinity or docking score in kcal/mol. researchgate.netnih.gov

The process involves sampling a large number of possible conformations of the ligand within the protein's active site and scoring them using a scoring function. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. ajchem-a.comresearchgate.net Studies on various heterocyclic derivatives have successfully used molecular docking to predict their potential as inhibitors for specific enzymes, demonstrating binding affinities that suggest strong interactions. ajchem-a.comnih.gov These computational predictions are crucial for prioritizing compounds for further experimental testing.

Computational Exploration of Inclusion Complex Formation

The formation of inclusion complexes, where a guest molecule like this compound is encapsulated within a host molecule (e.g., a cyclodextrin), can be effectively studied using computational methods. researchgate.netnih.gov These studies aim to understand the geometry, stability, and driving forces of complex formation.

Computational techniques such as semi-empirical methods (e.g., PM6) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods like ONIOM are used to determine the most energetically favorable orientation of the guest within the host's cavity. researchgate.net These calculations can elucidate the critical interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the inclusion complex. researchgate.net

Molecular dynamics simulations are also employed to investigate the stability of these complexes over time in a simulated aqueous environment. mdpi.comnih.gov Furthermore, HOMO-LUMO analysis can be applied to the host-guest system to provide additional insights into the electronic stabilization upon complexation. researchgate.net

Prediction of Spectroscopic Parameters from Quantum Chemical Models

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters for this compound, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments.

Vibrational frequencies corresponding to FT-IR and FT-Raman spectra can be calculated using DFT methods. nih.govnih.gov The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are therefore scaled by an appropriate factor to improve agreement. nih.gov

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis), providing information on the wavelengths of maximum absorption and the corresponding electronic transitions. nih.gov For predicting NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C nuclei, which are then correlated with experimental values. nih.gov

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Ethyl 2-chloro-2-(hydroxyimino)acetate
Cyclodextrin
2-hydroxy-6-methylnicotinate
2-hydroxynicotinic acid
2-hydroxy-6-chloronicotinate
2-hydroxy-5,6-dichloronicotinate
3-hydroxypyrazine-2-carboxylic acid
3-hydroxy-5-methylpyrazine-2-carboxylic acid
3-hydroxy-5-chloropyrazine-2-carboxylic acid
5-methylpyrazine-2-carboxylate
Pyridine-2,5-dicarboxylate
2-amino-4-methyl-3-nitro-6(1H)-pyridinone
2-amino-5-hydroxy-4-methyl-3-nitropyridine

Biological Activity Research: Mechanistic and Target Oriented Studies of Nicotinate Analogues

Receptor Interaction Profiling and Pharmacological Target Elucidation

No studies have been published that profile the interaction of Ethyl 5-chloro-2-hydroxynicotinate with any biological receptors. As a result, its pharmacological targets have not been elucidated.

Structure-Activity Relationship (SAR) Methodologies for Biological Efficacy Optimization

Due to the absence of biological activity data, there have been no structure-activity relationship (SAR) studies conducted on this compound or its analogues. Research in this area is essential for optimizing the biological efficacy of a compound, but it is predicated on the initial discovery of a biological effect.

Elucidation of Molecular Mechanisms of Biological Action

In the absence of any identified biological activity or pharmacological targets, the molecular mechanisms of action for this compound have not been investigated.

In Vitro Screening Platforms for Biological Potential (excluding human clinical trials)

The initial assessment of the biological activity of nicotinate (B505614) analogues like this compound is predominantly conducted using a variety of in vitro screening platforms. These platforms are essential for determining the cytotoxic profiles and specific biological activities of new chemical entities before they can be considered for further development.

A fundamental step in this screening process is the evaluation of cytotoxicity. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are commonly used to determine the concentration at which a compound may become toxic to cells. For instance, in studies of glycyrrhizic acid nicotinates, cytotoxicity was assessed in TZM-bl cells, with measured CC50 values ranging significantly, indicating that some derivatives exhibited negligible toxicity. mdpi.com

Beyond general cytotoxicity, in vitro assays are tailored to investigate specific therapeutic areas. For nicotinate derivatives with potential anti-inflammatory activity, researchers utilize assays to measure the inhibition of key enzymes like cyclooxygenases (COX-1 and COX-2). researchgate.netnih.gov For example, various nicotinic acid derivatives have been screened for their ability to inhibit COX-1 and COX-2, with some compounds showing highly potent and selective COX-2 inhibitory activity, comparable to established drugs like celecoxib. researchgate.net In such studies, IC50 values are determined to quantify the concentration of the analogue required to inhibit 50% of the enzyme's activity.

Moreover, the antimicrobial and antifungal potential of nicotinate analogues is another area of active investigation. In vitro screening against various microbial strains, including bacteria and fungi, is performed to determine the minimum inhibitory concentration (MIC). For example, novel 6-phenylnicotinohydrazide derivatives have been evaluated for their antitubercular activity against M. tuberculosis using the microplate Alamar blue assay (MABA), with some compounds showing significant antimycobacterial effects. jst.go.jp Similarly, the antifungal activity of nicotinamide (B372718) derivatives against pathogens like Candida albicans is assessed to identify potent lead compounds. nih.gov

The following table summarizes representative in vitro screening platforms and the types of data they generate for nicotinate analogues:

Screening Platform/AssayBiological Activity InvestigatedKey Data GeneratedExample Nicotinate Analogue Class
MTT AssayCytotoxicityCC50 (50% cytotoxic concentration)Glycyrrhizin Nicotinate Derivatives mdpi.com
COX-1/COX-2 Inhibition AssayAnti-inflammatoryIC50 (50% inhibitory concentration), Selectivity Index (SI) researchgate.netNicotinate derivatives with benzenesulfonamide (B165840) pharmacophores researchgate.net
Microplate Alamar Blue Assay (MABA)AntitubercularMIC (Minimum Inhibitory Concentration) jst.go.jp6-Phenylnicotinohydrazide Derivatives jst.go.jp
Antifungal Susceptibility TestingAntifungalMIC (Minimum Inhibitory Concentration) nih.gov2-amino-N-(3-isopropylphenyl)nicotinamide nih.gov
VEGFR-2 Kinase AssayAnticancer (Anti-angiogenesis)IC50 (50% inhibitory concentration) nih.govmdpi.comNicotinamide-based derivatives nih.govmdpi.com

These in vitro platforms provide crucial preliminary data on the biological potential of nicotinate analogues, guiding the selection of promising candidates for further preclinical studies.

Ligand-Based and Structure-Based Drug Design Approaches

The development of novel and potent nicotinate analogues is often guided by computational drug design strategies. These approaches can be broadly categorized into ligand-based and structure-based methods, both of which play a critical role in the optimization of lead compounds.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This approach relies on the knowledge of molecules that are known to interact with the target. nih.gov Key LBDD methods include Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling. nih.govnih.gov The fundamental principle of LBDD is that structurally similar compounds are likely to exhibit similar biological activities.

In the context of nicotinate analogues, LBDD can be used to identify the key chemical features (pharmacophores) that are essential for their biological activity. By analyzing a series of active and inactive molecules, a pharmacophore model can be generated, which represents the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to the target. youtube.com This model can then be used to virtually screen large compound libraries to identify new potential hits or to guide the chemical modification of existing leads to enhance their activity.

Structure-Based Drug Design (SBDD) , on the other hand, is utilized when the 3D structure of the target protein is available, often determined through techniques like X-ray crystallography. nih.gov SBDD allows for a more direct approach to drug design by visualizing the binding site of the target and designing molecules that can fit snugly into this pocket and form favorable interactions.

A prime example of SBDD in the context of related compounds is the design of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. nih.gov By utilizing the crystal structure of NAMPT, researchers were able to perform in silico docking of a compound library to identify a tractable scaffold. This initial hit then served as a foundation for further optimization driven by crystallography, leading to the identification of key motifs that endowed the compounds with excellent cell-based potency. nih.gov Similarly, for nicotinate analogues targeting enzymes like COX-2 or VEGFR-2, if the crystal structures are known, molecular docking studies can be performed to predict the binding modes of the designed compounds and to rationalize their biological activities. nih.govnih.gov This approach was used to design a nicotinamide-based derivative as a VEGFR-2 inhibitor, where molecular docking demonstrated the ability of the compound to bind within the VEGFR-2 catalytic pocket. nih.govmdpi.com

The following table outlines the key aspects of these two design approaches as they apply to the development of nicotinate analogues:

Design ApproachPrerequisiteMethodologyApplication to Nicotinate Analogues
Ligand-Based Drug Design (LBDD)A set of molecules with known biological activity. nih.govPharmacophore modeling, 3D-QSAR. nih.govnih.govIdentifying common structural features responsible for the anti-inflammatory or antimicrobial activity of a series of nicotinate derivatives.
Structure-Based Drug Design (SBDD)3D structure of the biological target (e.g., enzyme, receptor). nih.govMolecular docking, de novo design. nih.govnih.govDesigning novel this compound derivatives with improved binding affinity to a specific enzyme target like COX-2 or VEGFR-2. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of ethyl 5-chloro-2-hydroxynicotinate often involves the esterification of 5-chloro-2-hydroxynicotinic acid. Future efforts will likely focus on developing greener and more efficient synthetic methodologies. This includes the exploration of eco-friendly catalysts and solvents, minimizing the use of hazardous reagents, and improving reaction conditions to be more energy-efficient. mdpi.com The development of one-pot synthesis strategies, such as multicomponent reactions, could also provide more direct and atom-economical routes to these and other arylazonicotinic acid derivatives. researchgate.netdntb.gov.ua

Deeper Exploration of Reactivity under Novel Catalytic Systems

The reactivity of the this compound scaffold presents numerous opportunities for further functionalization. The chloro and hydroxyl groups, along with the pyridine (B92270) ring, are all sites for potential chemical modification. Future research should delve into exploring the reactivity of this compound under a variety of novel catalytic systems. This includes investigating metal-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. bohrium.com The use of ruthenium catalysts, for example, has shown promise in the asymmetric reductive amination of related keto-esters, suggesting potential for creating chiral derivatives. acs.org Furthermore, dearomatization reactions of the pyridine ring could lead to the synthesis of complex three-dimensional structures from this two-dimensional precursor. acs.org

Computational-Experimental Integration for Predictive Design of New Derivatives

The synergy between computational modeling and experimental work is a powerful tool for accelerating the discovery of new molecules with desired properties. Future research will increasingly rely on computational methods, such as Density Functional Theory (DFT), to predict the reactivity, and electronic properties of new this compound derivatives. researchgate.net This predictive power can guide synthetic efforts, allowing researchers to prioritize the synthesis of compounds with the highest probability of exhibiting the desired characteristics. This integrated approach can be particularly valuable in designing derivatives with specific biological activities or material properties.

Investigation of Advanced Materials Applications for Nicotinate (B505614) Esters

The unique structural features of nicotinate esters suggest their potential for incorporation into advanced materials. For instance, cellulose (B213188) acetate (B1210297) nicotinate has demonstrated potential as an adsorbent for dyes. researchgate.net Future research could explore the synthesis of polymers and coordination complexes incorporating this compound or similar nicotinate esters. These materials could possess interesting optical, electronic, or thermal properties. For example, polyoxometalate-based hybrid compounds containing nicotinate ligands have been synthesized and show potential in catalysis and materials science. acs.org The investigation of their photochemical and electrochemical properties could also unveil applications in areas like photocatalysis for environmental remediation. researchgate.net

Expansion of Biological Target Space and Mechanistic Characterization

While some biological activities of nicotinate derivatives have been explored, a vast landscape of potential biological targets remains to be investigated. nih.gov Future research should focus on systematically screening this compound and its analogs against a wider range of biological targets to identify new therapeutic opportunities. nih.gov For promising compounds, detailed mechanistic studies will be crucial to understand how they interact with their biological targets at a molecular level. This could involve techniques like X-ray crystallography to determine the binding mode of the compounds with their target proteins. uantwerpen.be Such studies are essential for optimizing the potency and selectivity of lead compounds.

Exploration of Photochemical and Electrochemical Properties

The photochemical and electrochemical properties of this compound and its derivatives are largely unexplored. The pyridine ring, with its electron-deficient nature, and the presence of heteroatom substituents suggest that these compounds may exhibit interesting behavior upon interaction with light or under electrochemical conditions. Future research could investigate their potential as photosensitizers, in photochromic systems, or as components in organic light-emitting diodes (OLEDs). Electrochemical studies could reveal their redox properties and potential applications in sensors or electrocatalysis. science.gov

Application of Machine Learning and AI in Nicotinate Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govmdpi.com In the context of nicotinate research, AI and ML algorithms can be trained on existing data to predict the properties of new, unsynthesized derivatives. researchgate.netresearchgate.netfrontiersin.org This can significantly accelerate the design-build-test-learn cycle. For example, ML models could be developed to predict the biological activity, toxicity, or material properties of novel nicotinate esters based on their chemical structure. researchgate.net This data-driven approach can help to prioritize synthetic targets and uncover novel structure-activity relationships that might not be apparent from traditional analysis.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing ethyl 5-chloro-2-hydroxynicotinate, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves esterification of 5-chloro-2-hydroxynicotinic acid using ethanol under acidic catalysis. Optimization requires careful control of reaction temperature (70–80°C) and stoichiometric ratios (e.g., 1:3 molar ratio of acid to ethanol). Post-reaction purification via recrystallization or column chromatography is critical to isolate the ester product. Researchers should document deviations from standard protocols (e.g., solvent choice, catalyst loading) and validate purity using HPLC or NMR .

Q. How can structural ambiguities in this compound be resolved using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) is recommended for resolving stereochemical uncertainties. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. For non-crystalline samples, complementary techniques like FT-IR (to confirm ester C=O stretching at ~1740 cm⁻¹) and ¹³C NMR (to distinguish carbonyl carbons) should be employed .

Q. What safety precautions are advised for handling this compound given limited toxicological data?

  • Methodological Answer : While specific toxicity data are unavailable, adopt general precautions for halogenated nicotinates: use fume hoods, wear nitrile gloves, and avoid inhalation of dust. Decomposition products may include nitrogen oxides (NOₓ) and carbon monoxide; monitor with gas detectors. Refer to ALADDIN’s safety guidelines for emergency procedures (e.g., skin decontamination with water for 15 minutes) .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed when analyzing this compound?

  • Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to model twin domains. For positional disorder (e.g., ethyl group conformers), apply restrained refinement with isotropic displacement parameters. Validate models using R-factor convergence (<5% difference between R₁ and wR₂) and residual electron density maps. Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to confirm plausible conformations .

Q. How should researchers reconcile contradictions between experimental and computational data (e.g., dipole moments, pKa values)?

  • Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations in DFT calculations. For pKa predictions, validate using potentiometric titrations in aprotic solvents (e.g., DMSO) and apply corrections for activity coefficients. For dipole moments, compare gas-phase computational results (e.g., B3LYP/6-311+G(d,p)) with solution-phase experimental data, adjusting for solvent polarity via COSMO-RS models .

Q. What statistical methods are appropriate for validating the reproducibility of spectroscopic data across multiple batches?

  • Methodological Answer : Use multivariate analysis (e.g., PCA) to cluster NMR/IR spectra from different batches. Apply ANOVA to assess batch-to-batch variability in key metrics (e.g., melting points, retention times). For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) are preferable. Document raw data and processing steps in alignment with CONSORT-EHEALTH guidelines to ensure transparency .

Data Presentation and Reproducibility

Q. How can researchers ensure computational models (e.g., molecular docking) are reproducible?

  • Methodological Answer : Provide full access to input files (e.g., PDBQT for AutoDock), force field parameters, and grid box dimensions. Use version-controlled software (e.g., GROMACS 2023.2) and specify random seed values for stochastic algorithms. Cross-validate docking poses with experimental binding assays (e.g., SPR) and report RMSD values for pose clustering .

Q. What strategies mitigate bias in biological activity assays involving this compound derivatives?

  • Methodological Answer : Implement double-blinded protocols for IC₅₀ determinations. Use orthogonal assays (e.g., fluorescence-based and radiometric) to confirm activity. For cell-based studies, include viability controls (e.g., MTT assays) to distinguish cytotoxic vs. target-specific effects. Adhere to NIH preclinical reporting standards for dose-response curve documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.